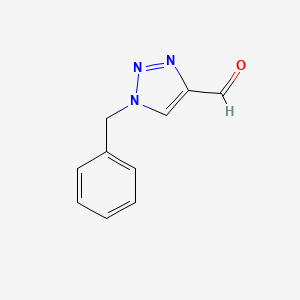

1-Bencil-1H-1,2,3-triazol-4-carbaldehído

Descripción general

Descripción

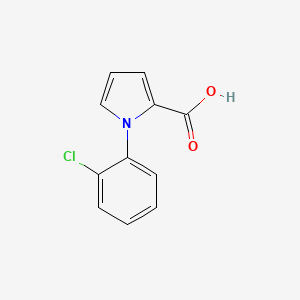

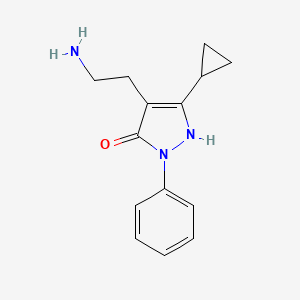

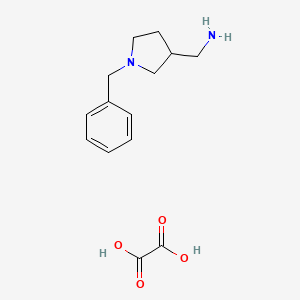

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The benzyl group attached to the triazole ring adds to the complexity of the molecule, potentially affecting its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the reaction of aromatic carbaldehyde hydrazones with acylating agents can lead to the formation of 1,4-diacyl-3-acylamino-5-aryl-4,5-dihydro-1H-1,2,4-triazoles, as described in the synthesis of related compounds . Although the specific synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, showing significant delocalization of π-electron density within the triazole ring and various intermolecular interactions such as hydrogen bonding and π-π stacking . These findings can provide insights into the structural aspects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions. The reactivity of 1,2,4-triazole-3-carbaldehydes, for instance, has been explored, showing that they can dimerize in the solid state to form carbonyl-free hemiaminals . Additionally, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols resulted in the formation of new heterocyclic compounds . These studies suggest that 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde may also participate in similar reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and intermolecular interactions can affect the stability and reactivity of these compounds . The spectroscopic properties and computational studies, such as density functional theory (DFT) calculations, can provide valuable information on the electronic structure and potential reactivity patterns of these molecules . Although the specific properties of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are not discussed in the provided papers, similar analyses could be applied to this compound to predict its behavior.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

“1-Bencil-1H-1,2,3-triazol-4-carbaldehído” se utiliza como bioquímico para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en diversas aplicaciones proteómicas, como la identificación de proteínas, los estudios de interacción proteína-proteína y el estudio de las modificaciones postraduccionales.

Tratamiento de la enfermedad de Alzheimer

Este compuesto se ha incorporado al diseño y síntesis de nuevos derivados de oxoindolina-2-ona como posibles inhibidores de la acetilcolinesterasa (AChE) . Los inhibidores de la AChE se utilizan en el tratamiento de la enfermedad de Alzheimer. Se encontró que dos compuestos que incorporan “this compound” inhibían la AChE en un 51% y un 50%, respectivamente, cuando se probaron a una concentración de 100 µM .

Agente anticancerígeno

En el mismo estudio, varios compuestos que incorporan “this compound” mostraron una fuerte citotoxicidad contra tres líneas celulares de cáncer humano: SW620 (cáncer de colon humano), PC3 (cáncer de próstata) y NCI-H23 (cáncer de pulmón) . Un compuesto fue incluso más potente que la adriamicina, un fármaco anticancerígeno de uso común .

Síntesis orgánica

Los 1,2,3-triazoles, incluido “this compound”, han encontrado amplias aplicaciones en la síntesis orgánica . Pueden actuar como bloques de construcción versátiles en la síntesis de moléculas orgánicas complejas.

Química de polímeros

Los 1,2,3-triazoles también se utilizan en la química de polímeros . Se pueden incorporar a los polímeros para mejorar sus propiedades, como la estabilidad térmica, la resistencia mecánica y la resistencia química.

Bioconjugación

Los 1,2,3-triazoles se pueden utilizar en la bioconjugación, una estrategia química para formar un enlace covalente estable entre dos moléculas . “this compound” podría utilizarse potencialmente para unir biomoléculas de forma específica.

Imágenes fluorescentes

Los 1,2,3-triazoles tienen aplicaciones en imágenes fluorescentes . Se pueden utilizar para crear sondas fluorescentes para la obtención de imágenes de sistemas biológicos.

Ciencia de materiales

En la ciencia de materiales, los 1,2,3-triazoles se pueden utilizar para modificar las propiedades de los materiales . “this compound” podría utilizarse potencialmente para mejorar las propiedades de diversos materiales.

Mecanismo De Acción

Target of Action

The primary targets of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde are Mycobacterium tuberculosis H37Ra (MTB, ATCC 25177) and tubulin . These targets play a crucial role in the survival and proliferation of the bacteria and in the structural integrity of cells, respectively .

Mode of Action

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde interacts with its targets by inhibiting the growth of Mycobacterium tuberculosis . In addition, it binds to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization .

Biochemical Pathways

The compound affects the biochemical pathways related to the survival and proliferation of Mycobacterium tuberculosis . It also impacts the pathways related to the structural integrity of cells by inhibiting tubulin polymerization .

Pharmacokinetics

The compound’s interaction with its targets and its effects suggest that it has sufficient bioavailability to exert its antimycobacterial activity .

Result of Action

The compound exhibits significant antimycobacterial activity, with most of the synthesized compounds reporting good activity against M. tuberculosis H37Ra strain . It also induces apoptosis in cells by inhibiting tubulin polymerization .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the field of click chemistry. It acts as a ligand that stabilizes copper (I) ions, preventing their disproportionation and oxidation, thus enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole rings, which are essential in the synthesis of complex molecules.

Cellular Effects

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole rings can impact the function of proteins and enzymes within the cell, potentially altering their activity and interactions . Studies have indicated that this compound can modulate cellular responses, making it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with copper (I) ions, which enhances the catalytic efficiency of azide-acetylene cycloaddition reactions. This compound binds to copper (I) ions, stabilizing them and preventing their oxidation . This stabilization is crucial for the formation of triazole rings, which are essential in various biochemical processes. Additionally, the compound can influence gene expression by interacting with specific biomolecules, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications. Degradation products may form under certain conditions, potentially affecting its efficacy.

Dosage Effects in Animal Models

The effects of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde in animal models vary with dosage. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold levels at which the compound begins to exhibit toxic effects, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its interactions with specific enzymes can modulate their activity, leading to changes in metabolic pathways.

Transport and Distribution

Within cells and tissues, 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution can affect its efficacy in biochemical reactions, making it essential to understand its transport mechanisms.

Subcellular Localization

1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its role in biochemical processes and optimizing its use in research applications.

Propiedades

IUPAC Name |

1-benzyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKNJUWVSEOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559804 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124940-34-7 | |

| Record name | 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

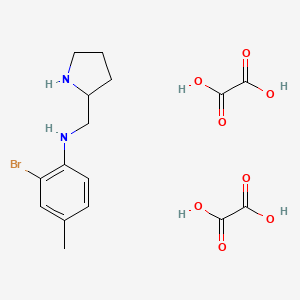

![1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286335.png)

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)